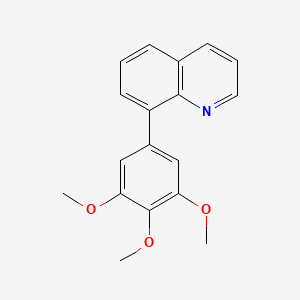

8-(3,4,5-trimethoxyphenyl)quinoline

Vue d'ensemble

Description

The “8-(3,4,5-trimethoxyphenyl)quinoline” is a compound that contains a quinoline core and a trimethoxyphenyl (TMP) group . The TMP group is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

Synthesis Analysis

The synthesis of compounds containing the TMP group and a quinoline core has been reported in various studies . For instance, chemists have modified the double bond and substituted 3,4,5-trimethoxyphenyl with various heterocycles, resulting in a new generation of CA-4 analogs such as chalcone, Flavonoid derivatives, indole, imidazole, etc .

Molecular Structure Analysis

The TMP group, a six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds . The structure-activity relationship study of CA-4 showed that the cis double bond configuration and the 3,4,5-trimethoxy group on the A ring were important factors to maintain the activity of CA-4 .

Chemical Reactions Analysis

The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Applications De Recherche Scientifique

Antitumor Research

8-(3,4,5-trimethoxyphenyl)quinoline derivatives, particularly those related to Combretastatin A-4 analogs, show promise in antitumor research. These compounds are potent inhibitors of tubulin polymerization and have shown effectiveness in apoptosis, cell cycle modulation, and tubulin polymerization inhibition. Their potential for clinical use in cancer treatment is noteworthy (Wang et al., 2022).

Conformational Analysis

The conformational and configurational aspects of related compounds, such as 6-(3,4,5-trimethoxyphenyl)-6,7-dihydro-5H-1,3-dioxolo[4,5-g]quinolin-8(5H)-one, have been studied, providing insights into their chemical behavior and potential applications in various fields, including pharmaceuticals (Cuervo et al., 2009).

PARP-1 Inhibition

Quinoline-8-carboxamides, related to this compound, have shown potential as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an important enzyme in drug design. These compounds have a variety of therapeutic activities, indicating their significance in medicinal chemistry (Lord et al., 2009).

Optical and NLO Properties

This compound derivatives have been analyzed for their electronic, optical, and nonlinear optical (NLO) properties, making them candidates for technological applications, such as in NLO devices (Khalid et al., 2019).

Anti-Inflammatory Potential

Certain 3-arylquinoline derivatives, including those with 3,4,5-trimethoxyphenyl substituents, have demonstrated significant anti-inflammatory effects by inhibiting production of pro-inflammatory cytokines and suppressing various inflammatory pathways, suggesting their use as anti-inflammatory agents (Yang et al., 2019).

Cytotoxic Agents

Novel quinoline derivatives with a trimethoxyphenyl moiety have exhibited cytotoxic activities, showing potential as antitubulin agents in cancer therapy (Alqasoumi et al., 2009).

Physicochemical and Micelle Concentration Studies

The physicochemical properties and critical micelle concentration (CMC) of certain quinoline derivatives have been explored, highlighting their potential use in analytical chemistry and as probes in various chemical systems (Khan & Asiri, 2015).

Chemical Transform

ations and Biological ActivitiesStudies on 4-N-arylamino-4-(8-quinolinyl)-l-butenes and 3-aryl-2-(8-quinolinyl)-4-thiazolidinones have revealed their potential for diverse biological activities, including antimicrobial and cytotoxic properties. These compounds, related to this compound, demonstrate the versatility of quinoline derivatives in pharmaceutical applications (Méndez et al., 2001).

Fluorescence and Biochemical Applications

Quinoline derivatives are recognized for their efficient fluorescence, making them useful in biochemistry and medicine for studying various biological systems. Their potential as antioxidants and radioprotectors has also been explored, indicating a broad range of applications in health sciences (Aleksanyan & Hambardzumyan, 2013).

Cancer Drug Discovery

Quinoline-based compounds are vital in cancer drug discovery due to their anticancer activities and mechanisms of action. The structural versatility of quinoline allows for the generation of a variety of derivatives with potential therapeutic benefits (Solomon & Lee, 2011).

Photophysical Investigation for Biological Activity

Investigations into the photophysical properties of certain quinoline derivatives have highlighted their potential as antibacterial agents. The study of these compounds contributes to understanding their analytical potential and their role in treating bacterial infections (Zayed & Kumar, 2017).

Crystal Structure Analysis

The crystal structure analysis of quinoline derivatives, including those with 8-(diphenylphosphanyl)quinoline, contributes to a deeper understanding of their chemical behavior and potential applications in coordination chemistry and material science (Suzuki et al., 2015).

Corrosion Inhibition in Alloys

Quinoline derivatives have been studied for their role in corrosion inhibition, particularly in aluminium alloys. Their ability to form protective films on metal surfaces indicates their potential in materials engineering and corrosion prevention (Wang et al., 2015).

Exploring Cytotoxic Effects

Research into the functionalization of quinoline derivatives has shown that such modifications can control their cytotoxic levels,offering insights into the development of more effective anticancer drugs. These studies demonstrate the importance of structural modifications in enhancing the biological activities of quinoline-based compounds (Hami & Zibaseresht, 2017).

Synthesis and Crystal Structure

The synthesis and crystal structure analysis of quinoline derivatives, such as 8-(2,3-dimethoxyphenyl)-10,11,12,13-tetrahydro-9H-benzo[f]cyclohepta[c]quinoline, provide valuable information on their chemical properties and potential applications in various scientific fields, including pharmaceuticals and materials science (Wang et al., 2009).

Novel Nitrogenous Heterocyclic Compounds

Studies on the synthesis of novel nitrogenous heterocyclic compounds, including quinoline derivatives, reveal their potential as antimicrobial and cytotoxic agents. This highlights the significance of quinoline-based compounds in developing new therapeutic agents (Farhan & Saour, 2015).

DNA Gyrase Assay

Research involving the DNA gyrase assay of quinolone antibacterials, including quinoline derivatives, provides insights into the development of more effective antibiotics. This study helps in understanding the structure-activity relationships critical for antibacterial drug design (Domagala et al., 1986).

Reactivity and Coordination Chemistry

Investigations into the reactivity and coordination chemistry of quinoline derivatives, like 8-(dimesitylboryl)quinoline, have implications for developing new materials and compounds in chemistry and material science (Son et al., 2010).

Inhibitory Activity against Leishmania

The study of compounds like skimmianine, related to this compound, has shown inhibitory activity against the enzyme adenine phosphoribosyltransferase (APRT) from Leishmania, a tropical parasite. This suggests potential therapeutic uses in treating parasitic infections (Napolitano et al., 2003).

Mécanisme D'action

Safety and Hazards

The safety data sheet for a similar compound, 3-(3,4,5-Trimethoxyphenyl)propionic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

8-(3,4,5-trimethoxyphenyl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-20-15-10-13(11-16(21-2)18(15)22-3)14-8-4-6-12-7-5-9-19-17(12)14/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXJBTFHKSJVRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-2-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-(4-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B3818690.png)

![7-(3-methylbenzyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3818693.png)

![2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-{[8-methyl-2-(1-piperidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}ethanamine](/img/structure/B3818695.png)

![7-(3,4-difluorobenzyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3818700.png)

![N-(2,4-dimethoxyphenyl)-N'-[2-(1H-indol-1-yl)-1-methylethyl]malonamide](/img/structure/B3818706.png)

![N-[3-(2-{methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}-2-oxoethoxy)phenyl]propanamide](/img/structure/B3818718.png)

![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-5-methyl-1-pyridin-2-yl-1H-pyrazole-4-carboxamide](/img/structure/B3818722.png)

![2-[1-benzyl-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B3818738.png)

![(2E)-N-[(6-chloropyridin-3-yl)methyl]-N-methyl-3-phenylprop-2-en-1-amine](/img/structure/B3818742.png)

![3-(1,3-benzothiazol-2-yl)-N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]propanamide](/img/structure/B3818745.png)

![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-(2-oxo-1-azepanyl)propanamide](/img/structure/B3818764.png)

![5-methyl-N-[2-({[1-(4-pyrimidinyl)ethyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B3818768.png)

![2-[2-methoxy-6-(4-phenyl-1H-imidazol-5-yl)phenoxy]-N,N-dimethylethanamine](/img/structure/B3818776.png)